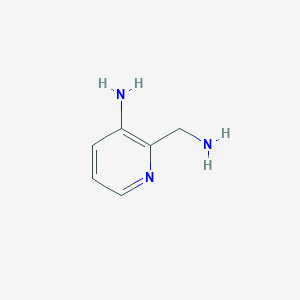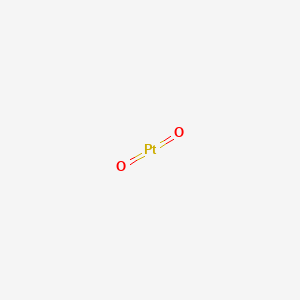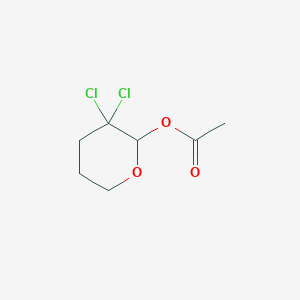
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (ACHC) is an amino acid derivative that has been studied for its potential therapeutic applications. It is a cyclic analogue of glycine, which is an important neurotransmitter in the central nervous system. ACHC has been shown to have unique biochemical and physiological effects that make it an interesting candidate for further research.
作用机制
The mechanism of action of 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid is not fully understood, but it is thought to involve modulation of the activity of various receptors and enzymes. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the NMDA receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
实验室实验的优点和局限性
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It also has unique biochemical and physiological effects that make it an interesting candidate for further research. However, there are some limitations to its use in lab experiments. This compound is relatively expensive compared to other amino acid derivatives, and its mechanism of action is not fully understood.
未来方向
There are several potential future directions for research on 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid. In neuroscience, further research could focus on the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. In oncology, further research could focus on the mechanisms of action of this compound and its potential use in combination with chemotherapy. In immunology, further research could focus on the anti-inflammatory effects of this compound and its potential use in the treatment of autoimmune diseases.
合成方法
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid can be synthesized using a variety of methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The Curtius rearrangement involves the reaction of an acyl azide with a nucleophile, followed by rearrangement to form the cyclic this compound molecule.
科学研究应用
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
属性
IUPAC Name |
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQSJYTXRPREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401322 |
Source


|
| Record name | Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153610-74-3 |
Source


|
| Record name | Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
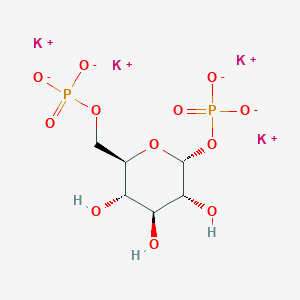
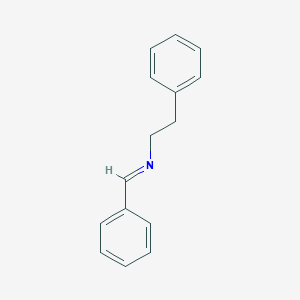
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
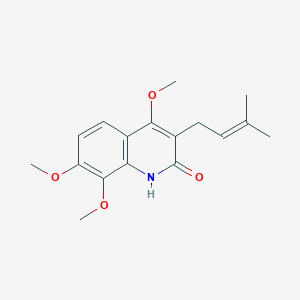

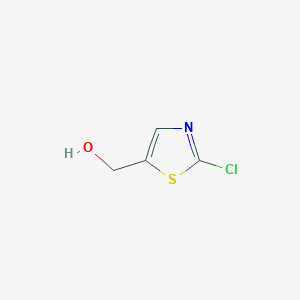
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
